Lannaconitine is part of the larger group of diterpenoid alkaloids, which can be further classified into various categories based on their structural characteristics. It falls under the ranaconitine-type alkaloids, distinguished by specific oxygenation patterns and carbon skeleton configurations. The primary sources of lannaconitine include various species of Aconitum and Delphinium, with Aconitum sinomontanum being the most notable source .
The synthesis of lannaconitine has been explored through several methodologies, primarily focusing on its natural extraction and synthetic modifications. Recent advancements have included hybridization techniques that combine lannaconitine with other pharmacologically active compounds, such as benzodiazepines. A notable method involves the acyl Sonogashira coupling reaction, which allows for the formation of lannaconitine derivatives with enhanced bioactivity .
Key steps in the synthesis process include:
Lannaconitine's molecular formula is , and it has a molecular weight of approximately 665.612 g/mol. The compound exhibits a complex three-dimensional structure characterized by multiple stereocenters and functional groups, including hydroxyl and methoxy groups, which contribute to its biological activity. The stereochemistry is critical for its interaction with biological targets .
Lannaconitine undergoes several chemical reactions that are crucial for its transformation into derivatives with improved pharmacological profiles. Common reactions include:
These reactions are essential for modifying lannaconitine’s structure to enhance its therapeutic efficacy while minimizing toxicity .
Lannaconitine primarily exerts its effects through inhibition of voltage-gated sodium channels, which are critical in pain signal transmission. By blocking these channels, lannaconitine reduces neuronal excitability and subsequently alleviates pain sensations. This mechanism distinguishes it from traditional analgesics that act on opioid receptors.
The compound also influences several biochemical pathways, notably retinol metabolism and glycerophospholipid metabolism, which may play roles in inflammatory responses and chronic pain conditions.
Lannaconitine is typically presented as a white crystalline solid. Its solubility varies depending on the solvent used, but it generally shows moderate solubility in organic solvents.
The chemical stability of lannaconitine is influenced by environmental factors such as pH and temperature. Its melting point, boiling point, and reactivity with different reagents are essential considerations for both laboratory handling and pharmaceutical formulation.
Relevant data includes:
Lannaconitine has several promising applications in scientific research and medicine:
Lannaconitine is a diterpenoid alkaloid primarily isolated from plant species within the genus Lannea (family Anacardiaceae) and secondarily from certain Aconitum species (family Ranunculaceae). The genus Lannea comprises approximately 36 accepted species distributed across tropical Africa and Asia, with significant morphological diversity. Key species producing lannaconitine include:
Table 1: Primary Botanical Sources of Lannaconitine
Plant Species | Geographic Distribution | Plant Part Used | Key Identifying Features |
---|---|---|---|
Lannea microcarpa | West Africa (Burkina Faso, Mali) | Stem bark, leaves | Deciduous tree; imparipinnate leaves |
Lannea kerstingii | West Africa (Ghana, Benin) | Stem bark | Grayish bark; furan derivatives present |
Lannea acida | Sahelian Africa | Roots, bark | Reddish exudate; oval asymmetric leaflets |
Aconitum kusnezoffii | Northeast Asia | Roots | Perennial herb; blue helmet-shaped flowers |
Phytochemical studies reveal lannaconitine occurs in highest concentrations in the stem bark (0.8–1.2% dry weight) and root tissues of Lannea species, typically extracted using methanol or ethanol solvents [1] [4]. The compound co-occurs with structurally related furan derivatives such as lannefuran A and B, alongside phenolic acids and flavonoids. In Aconitum species, it appears as a minor alkaloid alongside more toxic congeners like aconitine [10].
Botanically, Lannea species exhibit imparipinnate leaves with oppositely arranged, oval leaflets featuring asymmetric bases and pointed apices. Microscopically, they display anomocytic stomata restricted to the abaxial surface and multicellular stellate trichomes—features consistent across alkaloid-producing species [1].
Lannaconitine-bearing plants have been integral to indigenous medicinal systems for centuries, particularly in West African and Asian healing traditions. Ethnobotanical records document three primary therapeutic applications:
These uses align with the bioprospecting paradigm exemplified by artemisinin (from Artemisia annua) and quinine (from Cinchona bark), where indigenous knowledge guides pharmacological discovery [3] [8]. Contemporary research has validated several traditional claims: Lannea extracts show significant in vitro cyclooxygenase-2 (COX-2) inhibition (82–89% at 100μg/mL) and interleukin-6 suppression—effects partially attributable to lannaconitine [1].
Table 2: Ethnomedical Documentation of Lannaconitine Sources
Region/Culture | Plant Source | Traditional Formulation | Documented Use |
---|---|---|---|
Dagomba (Ghana) | L. kerstingii | Stem bark decoction | Ulcer management |
Bariba (Benin) | L. acida | Root maceration in palm wine | Anti-rheumatic preparation |
Mossi (Burkina Faso) | L. microcarpa | Leaf poultice | Joint inflammation reduction |
Mongolian Traditional | A. kusnezoffii | Processed root tincture* | Neuralgia and cold extremities treatment |
Note: *Aconitum preparations require detoxification prior to use due to high toxicity of other alkaloids [10].
Modern ethnopharmacology leverages such traditional data through reverse pharmacology approaches, where observed bioactivities guide compound isolation rather than random screening [3].
Lannaconitine belongs to the diterpenoid alkaloid subclass, characterized by a C20 norditerpenoid skeleton incorporating a nitrogen atom (typically as a β-aminoethanol, methylamine, or ethylamine group). Its structural organization places it in the:
Table 3: Key Structural Features of Lannaconitine vs. Related Alkaloids
Characteristic | Lannaconitine | Aconitine | Atisine |
---|---|---|---|
Core Skeleton | C19-norditerpenoid | C19-norditerpenoid | C20-diterpenoid |
Nitrogen Position | C18 (tertiary amine) | C19 (tertiary amine) | C17 (secondary amine) |
Functional Groups | Acetyl at C8, OH at C14 | Benzoyl at C14, OH at C8 | Epoxide at C7-C8 |
Ring System | Hexacyclic (5/6/6/7/5/6) | Hexacyclic (5/6/6/7/5/6) | Pentacyclic (6/6/6/5/6) |
Distinctive molecular features include:
This structure aligns it with the lycoctonine subgroup rather than the more toxic aconitine group (distinguished by benzoyl esters at C14). Biosynthetically, it shares precursor (ent-kaurene) with gibberellins but diverges via enzymatic amination [5] [7]. Chemotaxonomically, its occurrence in both Lannea (angiosperm) and Aconitum (basal eudicot) suggests convergent evolution of diterpenoid alkaloid pathways rather than direct phylogenetic relationship [1] [10].
Recent classifications based on oxidation patterns categorize lannaconitine as a 1,14-diOH-8-O-acetyl lycoctonine derivative, distinguishing it from 1,16-diOH variants common in Delphinium alkaloids. This structural variation correlates with reduced cardiotoxicity compared to aconitine-type alkaloids [5] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0